
4-(Hydroxymethyl)phenylacetic acid
Vue d'ensemble
Description
4-(Hydroxymethyl)phenylacetic acid, also known as 4-hydroxyphenylacetic acid, is a compound that has been studied in various contexts, including its role in the microbial degradation of aromatic amino acids such as phenylalanine and tyrosine, as well as its presence in olive oil mill wastewater (OOMW) and its relevance in medical diagnostics . It is also a key intermediate in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of 4-hydroxyphenylacetic acid and its derivatives has been explored through different methods. One approach involves the reduction of p-hydroxymandelate sodium with phosphorous acid, yielding 4-hydroxyphenylacetic acid with a 60.1 percent yield . Another method includes the ring-opening reaction of 4-hydroxyphenylacetic acid disodium salt with phthalide, resulting in a yield of 78% . Additionally, the compound has been synthesized from anisole through a Friedel-Crafts reaction followed by a Wolff-Kishner-Huang reduction, achieving an overall yield of 55.4% .
Molecular Structure Analysis
The molecular structure of 4-hydroxyphenylacetic acid has been characterized using various spectroscopic techniques. For instance, the structure of a related compound, 4-(2-carboxybenzyloxy)phenylacetic acid, was confirmed by 1H NMR . Similarly, the structure of 4-methoxyphenylacetic acid, another derivative, was characterized by IR, 1H NMR, and MS .
Chemical Reactions Analysis
4-Hydroxyphenylacetic acid undergoes various chemical reactions. It can be transformed into its ether derivatives through Williamson etherification reactions, as demonstrated in the synthesis of 4-ethoxyphenylacetic acid . The compound also serves as a substrate for 4-hydroxyphenylacetic acid 3-hydroxylase, an enzyme involved in the microbial degradation pathway of aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hydroxyphenylacetic acid are influenced by its functional groups. Its degradation has been studied in sulfate and OOMW using advanced electrochemical processes, indicating its susceptibility to oxidation by hydroxyl radicals . The compound's electrochemical properties have also been utilized in the development of assays for its detection in urine, which is relevant for diagnosing certain diseases .
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Transformations
- 4-(Hydroxymethyl)phenylacetic acid is used in the preparation of various compounds. For instance, a study detailed a new preparation of 4-(BOC-aminoacyloxymethyl)phenylacetic acids, crucial for solid-phase peptide synthesis (Plaue & Heissler, 1987).
- Improved synthesis methods have been developed for derivatives of phenylacetic acid, demonstrating its importance in chemical synthesis and the ongoing efforts to optimize its production (Ling-ling, 2003).
Microbial Degradation and Biotechnology
- 4-(Hydroxymethyl)phenylacetic acid plays a role in microbial degradation pathways. For example, it is a key intermediate in the degradation of aromatic compounds by bacteria such as Pseudomonas putida, indicating its environmental and ecological relevance (Raju, Kamath, & Vaidyanathan, 1988).
- In biotechnology, strains of Escherichia coli have been metabolically engineered to produce aromatic compounds including 4-hydroxyphenylacetic acid, showcasing its potential in sustainable production of valuable chemicals (Koma et al., 2012).
Medicinal and Biological Applications
- 4-(Hydroxymethyl)phenylacetic acid and its derivatives have been explored for potential medicinal applications. For instance, certain esters of phenylacetic acid have shown antiarrhythmic activity, indicating their potential in drug development (Chorvat et al., 1993).
- The compound has also been studied for its biological effects, such as its role in attenuating inflammation and edema, further underscoring its potential therapeutic uses (Liu et al., 2014).
Mécanisme D'action
Target of Action
It is known that phenylacetic acid derivatives can interact with various enzymes in the body .
Mode of Action
It is known that phenylacetic acid derivatives can undergo various reactions at the benzylic position, including free radical bromination and nucleophilic substitution .
Biochemical Pathways
It is known that phenylacetic acid derivatives can be involved in the metabolism of flavonoids, a class of polyphenols .
Result of Action
It is known that phenylacetic acid derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
The action, efficacy, and stability of 4-(Hydroxymethyl)phenylacetic acid can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation and ensure adequate ventilation when handling this compound . Furthermore, it is known that the compound can serve as the main body of insoluble polypeptide , suggesting that its solubility could influence its action and efficacy.
Safety and Hazards
4-(Hydroxymethyl)phenylacetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Orientations Futures
4-(Hydroxymethyl)phenylacetic acid is a potential chiral ligand and can be used for inducing and synthesizing a chiral compound . It is mainly applied to the synthesis of rock kinase and a norepinephrine transporter inhibitor, namely, nertadiol dimesylate . It has received considerable attention from those in the medical community due to its highly potent reactivity .
Propriétés
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4,10H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZBPBKAANKOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391028 | |
| Record name | 4-(Hydroxymethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)phenylacetic acid | |
CAS RN |
73401-74-8 | |
| Record name | 4-(Hydroxymethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(1-methyl-1H-pyrrol-2-yl)-2-propenenitrile](/img/structure/B1307269.png)

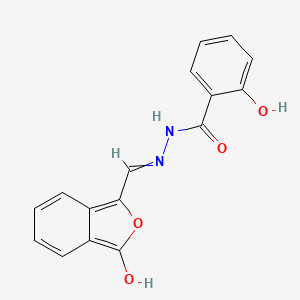
![3-[(2-Chloro-4-fluorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1307280.png)
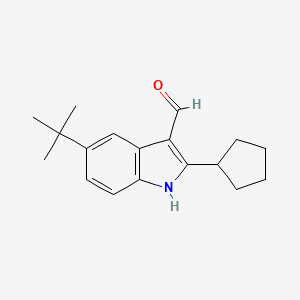
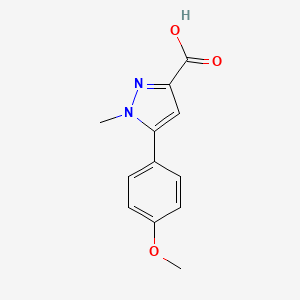

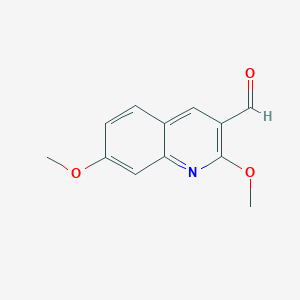
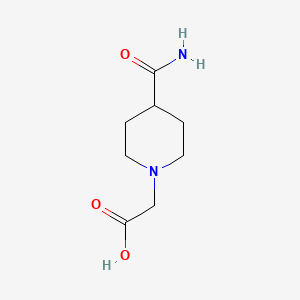
![([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid](/img/structure/B1307294.png)
![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid](/img/structure/B1307295.png)
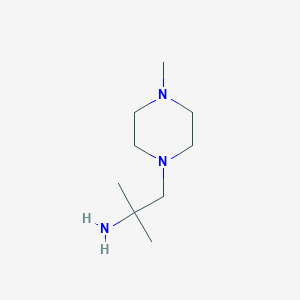
![1-methyl-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1307302.png)
![1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B1307309.png)